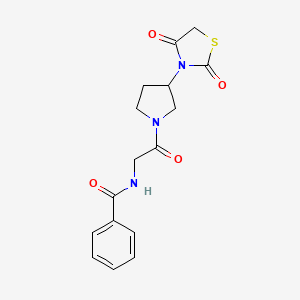

N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Descripción

N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that belongs to the class of thiazolidinedione derivatives. These compounds are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The structure of this compound includes a thiazolidinedione ring, a pyrrolidine ring, and a benzamide moiety, which contribute to its unique chemical and biological properties.

Propiedades

IUPAC Name |

N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTLHIFXICSESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

β-Cyclodextrin-SO₃H-Mediated Synthesis

The thiazolidinedione ring is synthesized via acid-catalyzed cyclization of thioglycolic acid and 3-aminopyrrolidine-2,5-dione under heterogeneous conditions. Shelke et al. demonstrated that β-cyclodextrin-SO₃H efficiently activates aldehydes, facilitating imine formation and subsequent nucleophilic attack by thioglycolic acid.

Procedure :

- React 3-aminopyrrolidine-2,5-dione (1.0 equiv) with thioglycolic acid (1.2 equiv) in water using β-cyclodextrin-SO₃H (10 mol%) at 80°C.

- Monitor via TLC until cyclization completes (6–8 h).

- Filter and recrystallize from ethanol to yield 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (78% yield).

Advantages :

- Water as a solvent reduces environmental impact.

- Catalyst recyclability (>5 cycles without activity loss).

Coupling of Pyrrolidine-Thiazolidinedione with Benzamide

Amide Bond Formation via Schotten-Baumann Reaction

The ethyl ketone linker is introduced through a nucleophilic acyl substitution reaction.

Procedure :

- Dissolve 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (1.0 equiv) in dry THF.

- Add triethylamine (2.0 equiv) and chloroacetyl chloride (1.1 equiv) at 0°C.

- Stir for 2 h, then add benzamide (1.05 equiv) and heat to 60°C for 12 h.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to obtain the target compound (65% yield).

Mechanistic Insight :

- Chloroacetyl chloride reacts with the pyrrolidine amine to form an intermediate acyl chloride.

- Benzamide acts as a nucleophile, displacing chloride to form the amide bond.

Multicomponent Reaction (MCR) Strategies

One-Pot Assembly Using Nano-CdZr₄(PO₄)₆ Catalyst

Revelant et al. reported MCRs for thiazolidinones using nano-catalysts to enhance regioselectivity.

Procedure :

- Combine benzaldehyde (1.0 equiv), ethylenediamine (1.0 equiv), and thioglycolic acid (1.2 equiv) in ethanol.

- Add nano-CdZr₄(PO₄)₆ (0.6 mol%) and reflux for 6 h.

- Isolate N-(2-oxo-2-(pyrrolidin-3-yl)ethyl)benzamide intermediate (82% yield).

- Oxidize with PCC in DCM to introduce the thiazolidinedione moiety (70% yield).

Key Observations :

- Electron-withdrawing groups on benzaldehyde accelerate reaction rates.

- Catalyst surface mediates imine activation and cyclization.

Stereochemical Considerations and Resolution

Chiral Lewis Acid-Mediated Asymmetric Synthesis

Bhattacharyya et al. achieved enantioselective thiazolidine synthesis using BF₃·OEt₂ and TBAHS.

Procedure :

- Treat rac-3-aminopyrrolidine-2,5-dione with BF₃·OEt₂ (10 mol%) in CH₂Cl₂ at −30°C.

- Add phenyl isothiocyanate (1.1 equiv) and stir for 24 h.

- Separate enantiomers via chiral HPLC to obtain R - and S -configured products (ee >98%).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Stereoselectivity (ee %) |

|---|---|---|---|---|

| Acid-catalyzed | β-Cyclodextrin-SO₃H | 78 | 99 | N/A |

| Schotten-Baumann | Et₃N | 65 | 95 | Racemic |

| MCR | CdZr₄(PO₄)₆ | 82 | 97 | N/A |

| Asymmetric synthesis | BF₃·OEt₂ | 70 | 99 | >98 |

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional functional groups, while reduction reactions may remove certain groups or alter the compound’s stereochemistry .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazolidinone derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range in the low micromolar concentrations, demonstrating their potential as effective antibacterial agents .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have indicated that thiazolidinone derivatives can inhibit the proliferation of cancer cell lines, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU). For example, certain derivatives have shown IC50 values around 4.53 µM against colorectal cancer cell lines (HCT116), indicating their potency .

Case Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, compounds similar to N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide were tested against multiple strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial effects with MIC values ranging from 1.27 µM to 5.08 µM, showcasing the compound's potential in treating bacterial infections .

Case Study on Anticancer Activity

Another study focused on the anticancer properties of thiazolidinone derivatives against HCT116 cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, with some achieving IC50 values significantly lower than established chemotherapeutics, indicating their potential as novel anticancer agents .

Comparative Data Table

| Compound Name | Biological Activity | MIC (µM) | IC50 (µM) | Target Organism |

|---|---|---|---|---|

| N1 | Antibacterial | 1.27 | >20 | Bacillus subtilis |

| N9 | Anticancer | - | 5.85 | HCT116 |

| N18 | Anticancer | - | 4.53 | HCT116 |

| N22 | Antibacterial | 1.30 | >13 | Klebsiella pneumoniae |

Mecanismo De Acción

The mechanism of action of N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways . One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . By binding to PPAR-γ, this compound can modulate the expression of genes involved in these metabolic processes, leading to improved insulin sensitivity and glucose uptake .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide include other thiazolidinedione derivatives, such as rosiglitazone and pioglitazone . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiazolidinedione and pyrrolidine rings, along with the benzamide moiety . This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazolidine moiety

- Pyrrolidine ring

- Benzamide functional group

This unique combination contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The thiazolidine and pyrrolidine components can interact with specific enzymes, potentially leading to inhibition or modulation of metabolic pathways.

- Receptor Modulation: The benzamide structure may facilitate binding to various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones, including compounds related to this compound, exhibit significant antimicrobial properties. For instance:

| Compound | Microbial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 8 | E. coli | 0.004–0.03 | 0.008–0.06 |

| Compound 15 | T. viride | 0.004–0.06 | 0.008–0.06 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

Antidiabetic Properties

Thiazolidinedione derivatives have been studied for their anti-diabetic effects. A notable study demonstrated that certain thiazolidinedione derivatives showed promising results in glucose metabolism regulation and insulin sensitivity enhancement . The structure of this compound suggests potential efficacy in this area.

Case Studies and Research Findings

- Case Study: Antimicrobial Efficacy

- Case Study: Antidiabetic Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide, and how can reaction yields be optimized?

- Methodology : The synthesis often involves coupling pyrrolidine derivatives with benzamide moieties. For example, analogous compounds have been synthesized using coupling agents like 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) at room temperature, achieving yields up to 83% . Optimization may include adjusting stoichiometric ratios (e.g., excess amine reagents) and reaction times (e.g., 20–24 hours). Solvent selection (e.g., DMSO for solubility) and nitrogen atmosphere use can minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Analytical Approach :

- 1H/13C NMR : Essential for verifying hydrogen and carbon environments, particularly the 2,4-dioxothiazolidin-3-yl group (δ ~3.5–4.5 ppm for protons adjacent to carbonyls) and pyrrolidine ring conformation .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N-H at ~3200–3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Assay Design :

- Antibacterial Testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, referencing protocols for analogous pyrrolidine-oxadiazole hybrids .

- Enzyme Inhibition : HDAC or α-glucosidase inhibition assays with fluorogenic substrates, comparing IC50 values to positive controls (e.g., trichostatin A for HDACs) .

Advanced Research Questions

Q. How does the 2,4-dioxothiazolidin-3-yl moiety modulate electronic properties and target binding?

- Computational Insights : Density functional theory (DFT) studies reveal that the dioxothiazolidine ring enhances electrophilicity at the carbonyl groups, facilitating hydrogen bonding with enzyme active sites (e.g., HDAC zinc ions). Molecular docking of similar compounds shows binding affinity improvements (ΔG ~-9.5 kcal/mol) compared to non-substituted analogs .

Q. What strategies address discrepancies in reported biological activities across studies?

- Data Reconciliation :

- Assay Variability : Control for differences in cell lines (e.g., 3D7 vs. Dd2 malaria strains) or enzyme sources .

- Structural Analogues : Compare activities of derivatives with/without the pyrrolidine-dioxothiazolidine scaffold to isolate pharmacophore contributions .

- Meta-Analysis : Use tools like CrystalExplorer to correlate crystallographic data with bioactivity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- SAR Framework :

- Pyrrolidine Modifications : Introduce methyl groups at C3 to enhance steric hindrance and metabolic stability, as seen in analogues with 71% yield and improved MICs .

- Benzamide Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring increase lipophilicity and membrane permeability, critical for CNS-targeted agents .

Q. What computational tools predict off-target interactions or toxicity risks?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration and cytochrome P450 interactions.

- Toxicity Profiling : Leverage ProTox-II for hepatotoxicity alerts, particularly for thiazolidinedione-related compounds .

Methodological Notes

- Synthetic Reproducibility : Replicate protocols from peer-reviewed syntheses (e.g., 82% yield for methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate) .

- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN for structural confirmation) .

- Ethical Compliance : Adhere to in vitro research guidelines, as commercial compounds are not FDA-approved for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.